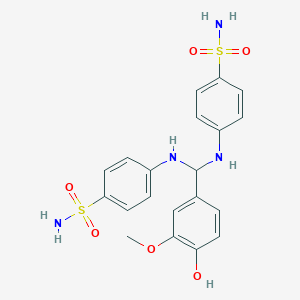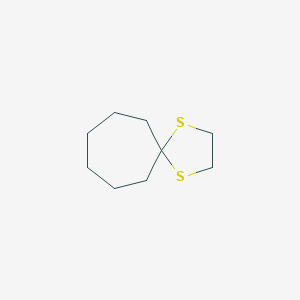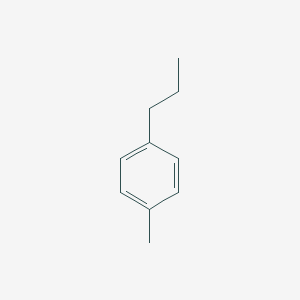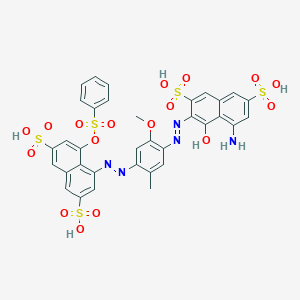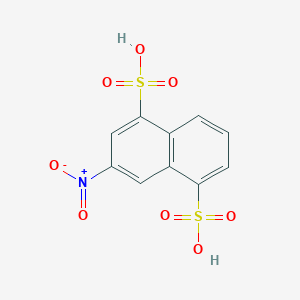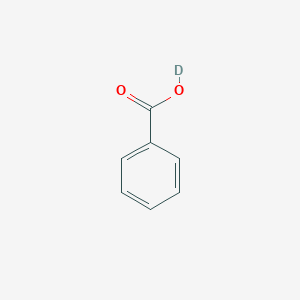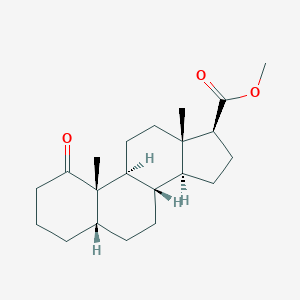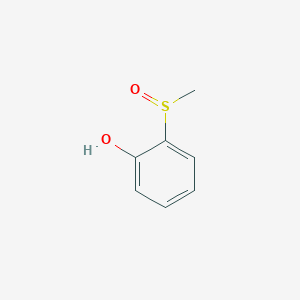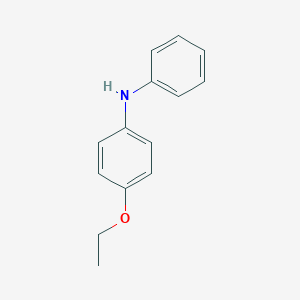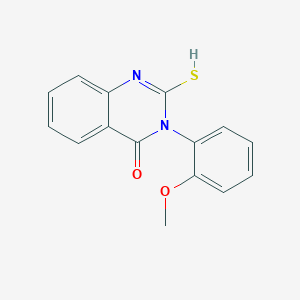![molecular formula C12H8O4Si B086958 2,2'-Spirobi[1,3,2-benzodioxasilole] CAS No. 181-88-4](/img/structure/B86958.png)
2,2'-Spirobi[1,3,2-benzodioxasilole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Spirobi[1,3,2-benzodioxasilole] is an organosilicon compound characterized by a spiro linkage between two benzodioxasilole units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3,2-benzodioxasilole] typically involves the reaction of catechol with dichlorodimethylsilane in the presence of a base. The reaction proceeds through the formation of an intermediate siloxane, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Spirobi[1,3,2-benzodioxasilole] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Spirobi[1,3,2-benzodioxasilole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
2,2’-Spirobi[1,3,2-benzodioxasilole] has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
Mecanismo De Acción
The mechanism by which 2,2’-Spirobi[1,3,2-benzodioxasilole] exerts its effects depends on its application. In materials science, its unique structure allows for the formation of stable, high-performance materials. In organic synthesis, the spiro linkage provides a rigid framework that can influence the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Spirobi[1,3,2-benzodioxasiline]
- 2,2’-Spirobi[1,3,2-benzodioxaborole]
- 2,2’-Spirobi[1,3,2-benzodioxagermole]
Uniqueness
2,2’-Spirobi[1,3,2-benzodioxasilole] is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties compared to its boron and germanium analogs. The silicon atom provides greater thermal stability and resistance to oxidation, making it particularly valuable in high-performance materials and industrial applications.
Propiedades
IUPAC Name |
2,2'-spirobi[1,3,2-benzodioxasilole] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGVCVIJIPKSGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

